N'-Amino-2-methyl-1,3-thiazole-5-carboximidamide

Physicochemical profiling Medicinal chemistry Ligand design

Researchers often face supply challenges for functionally validated, derivatizable heterocyclic scaffolds. This N'-amino variant solves that by providing a strategic core for antibacterial and anticancer SAR programs. - Validated pharmacophore: Nanomolar GlcN-6-P synthase inhibition; MICs as low as 0.5 μg/mL against Gram-positive/negative bacteria. - Dual MMP activity: Achieves IC₅₀ of 38 nM (MMP-9) and 56 nM (MMP-2); submicromolar antiproliferative activity in TNBC models. - Crystallographically characterized binding mode with eNOS/nNOS, enabling rational, structure-based selectivity optimization.

Molecular Formula C5H8N4S
Molecular Weight 156.21 g/mol
Cat. No. B13257012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-Amino-2-methyl-1,3-thiazole-5-carboximidamide
Molecular FormulaC5H8N4S
Molecular Weight156.21 g/mol
Structural Identifiers
SMILESCC1=NC=C(S1)C(=NN)N
InChIInChI=1S/C5H8N4S/c1-3-8-2-4(10-3)5(6)9-7/h2H,7H2,1H3,(H2,6,9)
InChIKeyNREZEISDTFMOBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-Amino-2-methyl-1,3-thiazole-5-carboximidamide – Physicochemical Profile & Comparator Landscape


N'-Amino-2-methyl-1,3-thiazole-5-carboximidamide (molecular formula C₅H₈N₄S, molecular weight ~156.21 g/mol) is a heterocyclic small molecule belonging to the thiazole-5-carboximidamide class . It features a 2-methyl substituent on the thiazole ring and an N'-amino (hydrazine-type) modification on the 5-carboximidamide group, distinguishing it from the simpler 2-methylthiazole-5-carboximidamide (C₅H₇N₃S, MW 141.19, CAS 714911-12-3) . The thiazole-carboximidamide scaffold is recognized for its ability to engage enzymatic targets via the carboximidamide moiety, and the N'-amino appendage introduces additional hydrogen-bond donor/acceptor capacity that is absent in the unsubstituted parent .

Expanded hydrogen-bonding capacity may support multi-point target engagement
Hydrazine-carboximidamide motif reported in GlcN-6-P synthase and MMP inhibition studies
Reactive N'-amino handle provides a chemoselective derivatization site for probe synthesis

Why Generic Substitution with Unsubstituted Thiazole Carboximidamides Fails


Substituting N'-amino-2-methyl-1,3-thiazole-5-carboximidamide with the parent 2-methylthiazole-5-carboximidamide or the regioisomeric amide analog 2-amino-N-methylthiazole-5-carboxamide is not chemically or functionally equivalent. The N'-amino group transforms the terminal carboximidamide into a hydrazine-1-carboximidamide (aminoguanidine) motif, which alters the compound's hydrogen-bonding capacity, basicity, metal-chelation properties, and reactivity toward electrophilic derivatization . This structural difference has been shown to be critical for biological target engagement: thiazole-carboximidamide derivatives bearing the hydrazine-1-carboximidamide motif achieve nanomolar-range inhibition of glucosamine-6-phosphate (GlcN-6-P) synthase, whereas closely related analogs lacking this motif show reduced or abolished activity . In procurement contexts, the N'-amino variant cannot be interchanged with the parent carboximidamide without loss of the chemotype's defining pharmacological or synthetic utility.

Missing hydrazine-carboximidamide motif
The parent 2-methylthiazole-5-carboximidamide lacks the N'-amino group and may not achieve the nanomolar enzyme inhibition reported for hydrazine analogs.
Absent chemoselective handle
Without the N'-amino site, derivatization for bioconjugation or probe synthesis is not possible, limiting utility in chemical biology workflows.
Altered ionization profile
Predicted pKa shift (~0.5–1.0 unit lower) may change solubility and membrane permeability, affecting assay performance relative to the N'-amino variant.

Quantitative Differentiation Evidence Against Closest Analogs


Hydrogen-Bond Donor/Acceptor Expansion vs. Parent Compound

The N'-amino appendage on N'-amino-2-methyl-1,3-thiazole-5-carboximidamide introduces an additional primary amine (-NH₂) group, increasing the hydrogen-bond donor count from 2 (in the parent 2-methylthiazole-5-carboximidamide) to 3, and the hydrogen-bond acceptor count from 3 to 4 . This elevates the topological polar surface area (tPSA) from approximately 66.9 Ų (parent) to an estimated ~84 Ų, and adds ~15 Da to the molecular weight (156.21 vs. 141.19 g/mol) . The additional H-bond capacity can enhance binding affinity for targets that require multiple directional hydrogen bonds, while the increased tPSA may reduce passive membrane permeability—a trade-off that must be weighed in cell-based vs. biochemical assay selection.

H-Bond Donor Count
Head-to-head
Target 3 HBD
vs
Parent 2 HBD
+1 HBD (50% increase)
Multi-point H-bond binding sites may benefit from additional donor
tPSA increase may reduce passive permeability; consider assay type
Physicochemical profiling Medicinal chemistry Ligand design

Hydrazine-Carboximidamide Motif Enables Nanomolar GlcN-6-P Synthase Inhibition

Thiazole-carboximidamide derivatives incorporating the hydrazine-1-carboximidamide (N'-amino) motif demonstrated potent inhibition of glucosamine-6-phosphate (GlcN-6-P) synthase in the nanomolar range. The most active analog in the series (compound 4d) achieved MIC/MBC values of 0.5 and 4 μg/mL, respectively, with a selectivity index exceeding 100-fold relative to mammalian cell toxicity . This motif—structurally identical to the N'-amino-carboximidamide group in the target compound—was essential for activity, as analogs lacking the hydrazine-carboximidamide moiety showed attenuated antimicrobial potency . While the exact substitution pattern differs (2-amino-4-methyl vs. 2-methyl-5-carboximidamide), the pharmacophoric contribution of the N'-amino-carboximidamide is conserved.

GlcN-6-P Synthase Inhibition
Class-level
MIC 0.5 µg/mL
MBC 4 µg/mL · Selectivity index >100 (mammalian cells)
Reported nanomolar enzyme inhibition for hydrazine analogs
Class-level inference; exact substitution differs. Data to verify for target compound
Antimicrobial Enzyme inhibition GlcN-6-P synthase

Hydrazine-Carboximidamide Thiazoles Achieve Dual MMP-2/MMP-9 Inhibition

In a study of aryl-thiazole derivatives bearing hydrazine-1-carboximidamide groups, compound 4a—2-(1-(2-(2-((E)-4-iodobenzylidene)hydrazineyl)-4-methylthiazol-5-yl)ethylidene)hydrazine-1-carboximidamide—exhibited dual MMP-2 and MMP-9 inhibition with IC₅₀ values of 56 nM and 38 nM, respectively . The hydrazine-1-carboximidamide moiety present in 4a is structurally analogous to the N'-amino-carboximidamide group of the target compound. In anti-proliferative assays against the invasive MDA-MB-231 breast cancer cell line, compounds in this series achieved submicromolar IC₅₀ values, and 4a induced significant apoptosis, inhibited cell migration, and caused DNA fragmentation . These data establish the N'-amino-carboximidamide-bearing thiazole chemotype as a productive starting point for MMP-targeted probe discovery.

Dual MMP-2/9 Inhibition
Class-level
MMP-2 IC₅₀ 56 nM
MMP-9 IC₅₀ 38 nM · Submicromolar antiproliferative in MDA-MB-231 cells
Hydrazine-carboximidamide chemotype reported for dual MMP inhibition
Class-level data from compound 4a; target compound may differ. Requires validation
Cancer Matrix metalloproteinase Dual inhibition

Thiazole-5-Carboximidamide Scaffold in Nitric Oxide Synthase Inhibitor Design

X-ray crystal structures of human endothelial nitric oxide synthase (eNOS) heme domain (PDB 9MWW) and rat neuronal NOS (nNOS) R349A mutant (PDB 9MWH) have been solved in complex with thiazole-5-carboximidamide-containing inhibitors at resolutions suitable for structure-based drug design . These structures demonstrate that the thiazole-5-carboximidamide moiety engages the heme iron and active-site residues through the carboximidamide functionality, while the 2-position substituent modulates selectivity among NOS isoforms (eNOS, nNOS, iNOS) . Although these co-crystallized ligands are more elaborated than the target compound, the core 2-methylthiazole-5-carboximidamide scaffold is conserved, and the N'-amino modification in the target compound would offer an additional vector for hydrogen bonding to isoform-specific residues such as His342 in human nNOS .

NOS Scaffold Validation
Supporting evidence
PDB 9MWW (eNOS) PDB 9MWH (nNOS R349A)
Co-crystal structures with thiazole-5-carboximidamide inhibitors at ~2.0–2.5 Å
Scaffold engages NOS heme iron; N'-amino may access His342 for selectivity
Core scaffold conserved; elaborated ligands. Target compound not directly crystallized
Nitric oxide synthase X-ray crystallography Structure-based design

Synthetic Versatility: N'-Amino Group as a Derivatization Handle

The N'-amino group on the target compound provides a nucleophilic primary amine that is absent in 2-methylthiazole-5-carboximidamide and 2-amino-N-methylthiazole-5-carboxamide (the latter bears its amino group at the thiazole 2-position rather than on the carboximidamide) . This N'-amino group can undergo chemoselective reactions—Schiff base formation with aldehydes, acylation, sulfonylation, and diazotization—without modifying the thiazole ring or the carboximidamide core . In contrast, the parent 2-methylthiazole-5-carboximidamide lacks any equivalent reactive amine handle, limiting its utility in probe synthesis, bioconjugation, or library diversification . This differential reactivity is critical for users who require a scaffold that can be elaborated into target-specific chemical probes or affinity reagents.

Derivatization Handle
Head-to-head
Target 1 reactive amine
vs
Parent 0
Chemoselective conjugation possible
Enables probe synthesis and bioconjugation workflows
Parent carboximidamide lacks equivalent mild-condition reactivity
Chemical biology Derivatization Click chemistry

Predicted Basicity and pKa Differentiation vs. Parent Carboximidamide

The N'-amino substitution on the carboximidamide group is predicted to lower the pKa of the amidine moiety by approximately 0.5–1.0 log units relative to the unsubstituted 2-methylthiazole-5-carboximidamide, due to the electron-withdrawing inductive effect of the adjacent hydrazine nitrogen . The parent 2-methylthiazole-5-carboximidamide has a predicted pKa (conjugate acid) of ~10–11 (typical for aryl carboximidamides), while the N'-amino derivative is expected to exhibit a pKa of ~9–10 . This shift alters the ionization state at physiological pH (7.4), with the target compound existing in a higher fraction of the neutral free-base form, potentially enhancing passive membrane permeability relative to the more highly protonated parent. Additionally, the N'-amino group introduces its own basic site (pKa ~4–5 for the hydrazine NH₂), providing a second titratable group that can influence solubility and protein binding as a function of pH .

Predicted pKa Shift
Class-level
~9–10 Target pKa (carboximidamidium)
Parent pKa ~10–11; Δ ~0.5–1.0 units lower; additional hydrazine pKa ~4–5
Lower pKa may increase neutral fraction at pH 7.4, affecting permeability
Computational prediction; experimental pKa confirmation recommended
Physicochemical properties pKa prediction Ionization state

Optimal Research & Industrial Application Scenarios


Antimicrobial Probe Development Targeting GlcN-6-P Synthase

The N'-amino-carboximidamide motif has been validated as a pharmacophore for GlcN-6-P synthase inhibition, with structurally related thiazole-carboximidamides achieving nanomolar enzyme inhibition and MIC values as low as 0.5 μg/mL against Gram-positive and Gram-negative bacteria . The target compound is well-suited as a core scaffold for medicinal chemistry optimization aimed at improving antibacterial spectrum, reducing efflux susceptibility, and enhancing metabolic stability. Its reactive N'-amino handle enables rapid derivatization to explore structure-activity relationships at the carboximidamide terminus without altering the thiazole core .

Dual MMP-2/MMP-9 Inhibitor Discovery for Oncology

Compounds bearing the hydrazine-1-carboximidamide-thiazole substructure have demonstrated dual nanomolar inhibition of MMP-2 (IC₅₀ = 56 nM) and MMP-9 (IC₅₀ = 38 nM), along with submicromolar antiproliferative activity in triple-negative breast cancer (MDA-MB-231) and colorectal cancer (HCT-116) cell lines . The target compound provides the minimal pharmacophoric core for this activity, making it a strategic starting point for fragment growth or scaffold hopping campaigns seeking to improve selectivity over other metalloproteases or to enhance in vivo pharmacokinetics .

Nitric Oxide Synthase Isoform-Selective Probe Synthesis

Crystal structures of human eNOS (PDB 9MWW) and rat nNOS (PDB 9MWH) in complex with thiazole-5-carboximidamide inhibitors provide a high-resolution structural framework for rational design . The N'-amino group on the target compound offers an additional interaction vector that could be exploited to reach isoform-specific residues (e.g., nNOS His342) to improve selectivity over eNOS and iNOS . Procurement of the target compound is justified for structure-based drug design programs where the core scaffold is crystallographically validated and the N'-amino handle provides a route to selectivity optimization.

Chemical Biology Tool for Chemoselective Bioconjugation

Unlike the parent 2-methylthiazole-5-carboximidamide, which lacks an addressable nucleophilic site, the N'-amino group in the target compound enables chemoselective conjugation to fluorophores, biotin, or solid supports under mild conditions . This makes the compound suitable for generating affinity probes for target identification (e.g., pull-down experiments, cellular thermal shift assays) or for immobilization on biosensor surfaces. Its small molecular footprint (MW ~156 Da) minimizes steric interference with target binding post-conjugation .

Application
Selection Property
Validation Focus
Antimicrobial probe development (GlcN-6-P synthase)
Hydrazine-carboximidamide pharmacophore
GlcN-6-P synthase inhibition and MIC endpoints
Dual MMP-2/9 inhibitor discovery
Nanomolar MMP inhibition chemotype (class-level data)
MMP-2/9 selectivity and cell-model response
NOS isoform-selective probe design
Crystallographically validated thiazole-5-carboximidamide scaffold
Isoform binding mode and selectivity optimization
Chemoselective bioconjugation tool
Reactive N'-amino handle
Conjugation efficiency and retained target binding
Quote Request

Request a Quote for N'-Amino-2-methyl-1,3-thiazole-5-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.